
2-(2-(Aziridin-1-yl)ethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Aziridin-1-yl)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with an ethoxy group, which is further connected to an aziridine moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and halides, leading to the formation of various substituted amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Ring-Opened Amines: Formed from nucleophilic ring-opening reactions
N-Oxides: Formed from oxidation reactions
Substituted Pyridines: Formed from substitution reactions
Applications De Recherche Scientifique
2-(2-(Aziridin-1-yl)ethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.
Materials Science: The compound is used in the synthesis of polyamines and other polymers with applications in coatings, adhesives, and drug delivery systems.
Biological Research: Aziridine-containing compounds are studied for their antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Ethyleneimine: A simple aziridine derivative used in polymer synthesis.
Uniqueness: 2-(2-(Aziridin-1-yl)ethoxy)pyridine is unique due to the presence of both the aziridine and pyridine moieties, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-[2-(aziridin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2 |
Clé InChI |
LNOBYFOJZKTLMF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCOC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
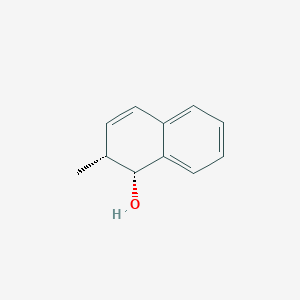
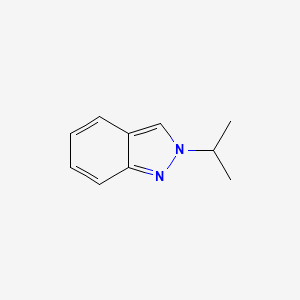
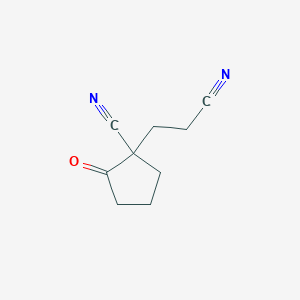
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
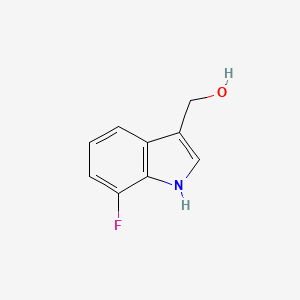
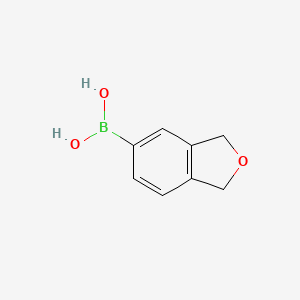




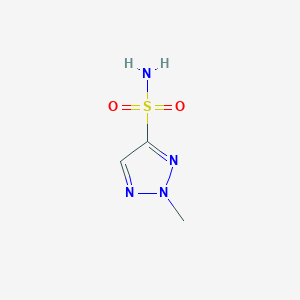

![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
